3-Hydroxypyrazine-2-carbonyl chloride
Overview
Description
3-Hydroxypyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypyrazine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:
3-Hydroxypyrazine-2-carboxylic acid+SOCl2→3-Hydroxypyrazine-2-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-hydroxypyrazine-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with hydrazines and other nucleophiles to form hydrazones and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
3-Hydroxypyrazine-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of antiviral and anticancer agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxypyrazine-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. In biological systems, its derivatives may act as enzyme inhibitors by binding to active sites and interfering with enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypyrazine-2-carboxylic acid
- 3-Hydroxypyrazine-2-carboxamide
- 3-Hydroxypyrazine-2-carboxaldehyde
Uniqueness
3-Hydroxypyrazine-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPSNEKCBKMUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849354 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-34-6 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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